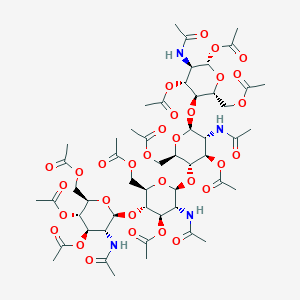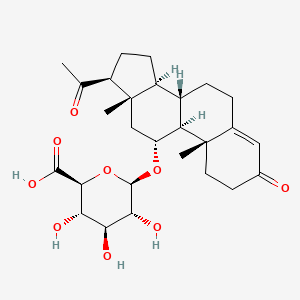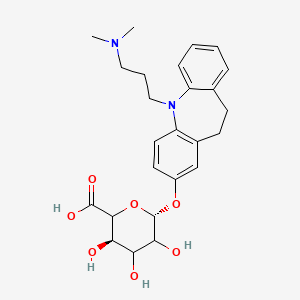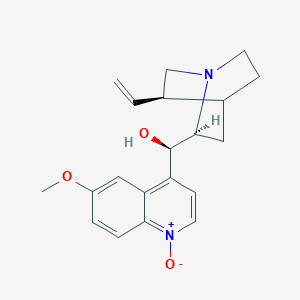![molecular formula C23H38N2O3.ClH B1140844 N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide CAS No. 109836-81-9](/img/structure/B1140844.png)
N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide
Descripción general
Descripción
N-[(1S,2S)-1-Hydroxy-3-(4-morpholinyl)-1-phenyl-2-propanyl]decanamide is a chemical compound with the molecular formula C23H38N2O3 . It has an average mass of 390.559 Da and a monoisotopic mass of 390.288239 Da . This product is not intended for human or veterinary use and is available for research use only.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental methods. The molecular formula of N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide is C23H38N2O3 . Its average mass is 390.559 Da and its monoisotopic mass is 390.288239 Da .Aplicaciones Científicas De Investigación
Antimatter Research
The compound has been used in the characterization of the 1S–2S transition in antihydrogen . This research is crucial in understanding why matter, rather than antimatter, survived after the Big Bang .
Multidrug Resistance Reversal
This compound has been applied as a chemical inhibitor for glucosylceramide synthase (GCS) and tetrandrine (Tet) for P-glycoprotein (P-gp) to reverse daunorubicin (DNR) resistance of human leukemia cell line K562/A02 . It enhances the cytotoxic effect of DNR on K562/A02 cells .
Glycosphingolipid Biosynthesis
The compound has been shown to stimulate glycosphingolipid biosynthesis in B16 melanoma cells . This is important as glycosphingolipids play a key role in maintaining the integrity of the cell membrane and are involved in several cellular functions .
Antitumor Activity
The compound possesses antitumor activity and inhibits Lewis lung carcinoma cell metastasis in vitro . This suggests its potential use in cancer treatment .
5. Inhibition of Cell Surface Glycolipid Antigens The compound inhibits the expression of cell surface glycolipid antigens . This could be useful in the treatment of diseases where these antigens play a role .
6. Growth Inhibition of Cultured Rabbit Skin Fibroblasts The compound has been shown to inhibit the growth of cultured rabbit skin fibroblasts . This could have implications in the study of skin diseases and conditions .
Mecanismo De Acción
Target of Action
The primary target of N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide, also known as L-THREO-1-PHENYL-2-DECANOYLAMINO-3-MORPHOLINO-1-PROPANOL HCL, is the enzyme glucosylceramide synthase (GCS) . GCS is a pivotal enzyme in ceramide metabolism, transferring a glucose residue from uridine diphosphate-glucose to ceramide .
Mode of Action
This compound acts as a chemical inhibitor for GCS . It blocks the glucosylation of ceramide by inhibiting GCS . This inhibition leads to the promotion of ceramide accumulation and enhances the concentration of anticancer drugs in cells .
Biochemical Pathways
The inhibition of GCS affects the ceramide metabolism pathway . Ceramide is a metabolic product of sphingolipids and a precursor for glycosphingolipid biosynthesis . By blocking the conversion of ceramide into glucosylceramide, the compound prevents the removal of ceramide, allowing chemotherapeutic agents to induce apoptosis through the accumulation of ceramide .
Pharmacokinetics
It is known to be active bothin vivo and in vitro . For more up-to-date information, please consult the latest research or a healthcare professional.
Result of Action
The result of the compound’s action is the enhancement of the cytotoxic effect of anticancer drugs on cells . This is achieved by promoting ceramide accumulation, which leads to increased cellular drug accumulation and drug-induced apoptosis . The compound has been shown to possess antitumor activity and inhibit cell metastasis in vitro .
Propiedades
IUPAC Name |
N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCFCUHRNOSCN-GMAHTHKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)








![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)
